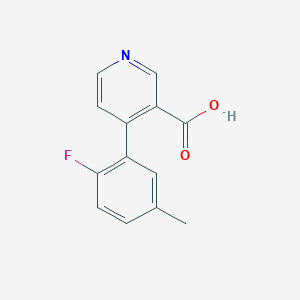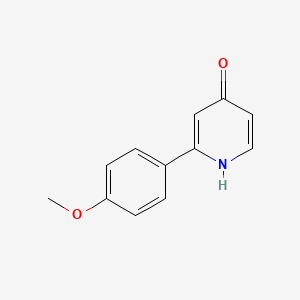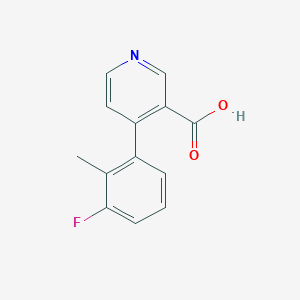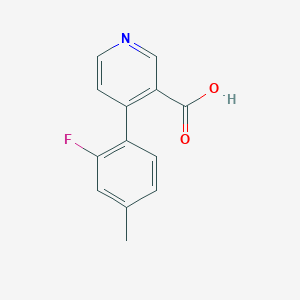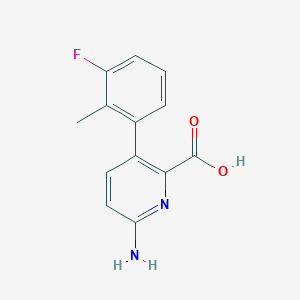
4-(5-Fluoro-2-methylphenyl)nicotinic acid, 95%
説明
4-(5-Fluoro-2-methylphenyl)nicotinic acid (FMPA) is a synthetic compound belonging to the class of compounds known as nicotinic acid derivatives. It is a white crystalline solid with a molecular weight of 225.19 g/mol and a melting point of 207-209 °C. FMPA has been used in a variety of scientific applications, including research into its biochemical and physiological effects, synthesis methods, and laboratory experiments.
科学的研究の応用
4-(5-Fluoro-2-methylphenyl)nicotinic acid, 95% has been studied extensively in the scientific literature and has been found to have a wide range of applications. It has been used in the synthesis of a variety of compounds, including 2-methyl-5-fluoropyridine, 2-methyl-5-fluoro-4-hydroxybenzoic acid, and 5-fluoro-2-methylbenzyl alcohol. It has also been used as a reagent in the synthesis of a variety of organic compounds, such as 2-methyl-5-fluoropyridine, 2-methyl-5-fluoro-4-hydroxybenzoic acid, and 5-fluoro-2-methylbenzyl alcohol. 4-(5-Fluoro-2-methylphenyl)nicotinic acid, 95% has also been used in the synthesis of a variety of pharmaceuticals, such as 5-fluoro-2-methylbenzyl alcohol and 5-fluoro-2-methylbenzyl chloride.
作用機序
The exact mechanism of action of 4-(5-Fluoro-2-methylphenyl)nicotinic acid, 95% is not yet fully understood. However, it has been suggested that 4-(5-Fluoro-2-methylphenyl)nicotinic acid, 95% acts as an agonist at nicotinic acetylcholine receptors, which are found in the central and peripheral nervous systems. It is thought that 4-(5-Fluoro-2-methylphenyl)nicotinic acid, 95% binds to these receptors, leading to the activation of these receptors and the subsequent release of neurotransmitters, such as acetylcholine and glutamate.
Biochemical and Physiological Effects
4-(5-Fluoro-2-methylphenyl)nicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the release of the neurotransmitter dopamine in the brain, which may be beneficial in the treatment of certain neurological disorders, such as Parkinson's disease. It has also been found to act as an antagonist of the serotonin 5-HT1A receptor, which may be beneficial in the treatment of depression and anxiety. Additionally, 4-(5-Fluoro-2-methylphenyl)nicotinic acid, 95% has been found to act as an agonist of the nicotinic acetylcholine receptor, which may be beneficial in the treatment of Alzheimer's disease.
実験室実験の利点と制限
4-(5-Fluoro-2-methylphenyl)nicotinic acid, 95% has a variety of advantages and limitations for laboratory experiments. One advantage of 4-(5-Fluoro-2-methylphenyl)nicotinic acid, 95% is its high solubility in a variety of organic solvents, which makes it an ideal reagent for a variety of organic synthesis reactions. Additionally, 4-(5-Fluoro-2-methylphenyl)nicotinic acid, 95% is a relatively stable compound and is not prone to decomposition or other forms of degradation. However, 4-(5-Fluoro-2-methylphenyl)nicotinic acid, 95% is also a relatively expensive reagent and has a relatively low yield in certain reactions.
将来の方向性
There are a variety of potential future directions for research into 4-(5-Fluoro-2-methylphenyl)nicotinic acid, 95%. One such direction is the development of new synthesis methods for 4-(5-Fluoro-2-methylphenyl)nicotinic acid, 95%. Additionally, further research into the biochemical and physiological effects of 4-(5-Fluoro-2-methylphenyl)nicotinic acid, 95% may lead to the development of new therapeutic agents for the treatment of various neurological disorders. Additionally, further research into the mechanism of action of 4-(5-Fluoro-2-methylphenyl)nicotinic acid, 95% may lead to the development of new drugs that target specific nicotinic acetylcholine receptors. Finally, further research into the advantages and limitations of 4-(5-Fluoro-2-methylphenyl)nicotinic acid, 95% for laboratory experiments may lead to the development of more efficient and cost-effective methods for synthesizing and utilizing 4-(5-Fluoro-2-methylphenyl)nicotinic acid, 95%.
合成法
4-(5-Fluoro-2-methylphenyl)nicotinic acid, 95% can be synthesized using a variety of methods. One such method involves the reaction of 5-fluoro-2-methylbenzaldehyde with ethyl cyanoacetate in the presence of sodium hydroxide, followed by hydrogenation of the resulting product. This method has been found to be highly efficient and provides an excellent yield of 4-(5-Fluoro-2-methylphenyl)nicotinic acid, 95%. Other methods of synthesis include the reaction of 5-fluoro-2-methylbenzaldehyde with ethyl cyanoacetate in the presence of an acidic catalyst, such as p-toluenesulfonic acid, and the reaction of 5-fluoro-2-methylbenzaldehyde with ethyl cyanoacetate in the presence of a base, such as sodium carbonate.
特性
IUPAC Name |
4-(5-fluoro-2-methylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-8-2-3-9(14)6-11(8)10-4-5-15-7-12(10)13(16)17/h2-7H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQUHJNNHYDSNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=C(C=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692485 | |
| Record name | 4-(5-Fluoro-2-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluoro-2-methylphenyl)nicotinic acid | |
CAS RN |
1261983-95-2 | |
| Record name | 3-Pyridinecarboxylic acid, 4-(5-fluoro-2-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261983-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(5-Fluoro-2-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




